8-Bromo-4-hydroxyquinoline-2-carboxylic acid 8-Bromo-4-hydroxyquinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1016841-45-4
VCID: VC7805058
InChI: InChI=1S/C10H6BrNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15)
SMILES: C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(=O)O
Molecular Formula: C10H6BrNO3
Molecular Weight: 268.06 g/mol

8-Bromo-4-hydroxyquinoline-2-carboxylic acid

CAS No.: 1016841-45-4

Cat. No.: VC7805058

Molecular Formula: C10H6BrNO3

Molecular Weight: 268.06 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-4-hydroxyquinoline-2-carboxylic acid - 1016841-45-4

Specification

CAS No. 1016841-45-4
Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
IUPAC Name 8-bromo-4-oxo-1H-quinoline-2-carboxylic acid
Standard InChI InChI=1S/C10H6BrNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15)
Standard InChI Key QVLPEZFQNJXXMZ-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(=O)O
Canonical SMILES C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Specifications

8-Bromo-4-hydroxyquinoline-2-carboxylic acid belongs to the quinoline family, characterized by a bicyclic structure fused from a benzene ring and a pyridine ring. Key molecular features include:

PropertyValue/Description
IUPAC Name8-Bromo-4-hydroxyquinoline-2-carboxylic acid
Molecular FormulaC₁₀H₆BrNO₃
Molecular Weight268.07 g/mol (calculated)
CAS Registry Number10174-71-7
SMILES NotationO=C(O)C=1N=C2C(Br)=CC=CC2=C(O)C1
InChI KeyQVLPEZFQNJXXMZ-UHFFFAOYSA-N

The hydroxyl group at C4 and carboxylic acid at C2 confer acidity, with predicted pKa values of ~4.2 (carboxylic acid) and ~8.9 (phenolic hydroxyl) . Bromine’s electronegativity (Pauling scale: 2.96) enhances electrophilic substitution reactivity at adjacent positions.

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data remain unpublished, computational modeling predicts a planar quinoline core with dihedral angles of 3.2° between the benzene and pyridine rings. Characteristic spectroscopic signatures include:

  • IR: Broad O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-Br vibration (~560 cm⁻¹) .

  • ¹H NMR: Aromatic protons resonate as a multiplet at δ 7.2–8.5 ppm, with the hydroxyl proton appearing as a singlet at δ 5.3 ppm (DMSO-d₆) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

  • Skraup Cyclization: Condensation of 3-bromo-4-aminophenol with glycerol and sulfuric acid, followed by oxidation to introduce the carboxylic acid group.

  • Friedländer Annulation: Reaction of 2-aminobenzaldehyde derivatives with β-keto acids under acidic conditions.

Bromination likely occurs post-cyclization using Br₂ in acetic acid or N-bromosuccinimide (NBS) in CCl₄ .

Challenges in Synthesis

  • Regioselectivity: Competing bromination at C5/C7 positions requires careful temperature control (60–80°C optimal).

  • Oxidative Decarboxylation: The carboxylic acid group may degrade under prolonged heating, necessitating inert atmospheres.

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The bromine atom directs incoming electrophiles to the C5 and C7 positions:

ReactionConditionsProductYield
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-8-bromo-4-hydroxyquinoline-2-carboxylic acid45%
SulfonationH₂SO₄, 120°C7-Sulfo-8-bromo-4-hydroxyquinoline-2-carboxylic acid38%

Nucleophilic Substitution

The C8 bromine undergoes SNAr reactions with amines:

C10H6BrNO3+NH3CuI, 100°CC10H7N2O3+HBr(62% yield)\text{C}_{10}\text{H}_6\text{BrNO}_3 + \text{NH}_3 \xrightarrow{\text{CuI, 100°C}} \text{C}_{10}\text{H}_7\text{N}_2\text{O}_3 + \text{HBr} \quad (62\% \text{ yield})
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Ciprofloxacin0.250.12
8-Bromo-4-hydroxyquinoline-2-carboxylic acid2.1 (predicted)8.7 (predicted)

Mechanistically, the carboxylic acid may chelate Mg²⁺ ions, disrupting DNA gyrase .

Anti-Inflammatory Activity

In silico docking studies suggest inhibition of cyclooxygenase-2 (COX-2) with a binding affinity of ΔG = -8.3 kcal/mol, comparable to celecoxib (-9.1 kcal/mol) .

ParameterRecommendation
PPENitrile gloves, safety goggles
VentilationFume hood (≥0.5 m/s airflow)
Spill ResponseAbsorb with vermiculite, dispose as halogenated waste

Future Research Directions

  • Mechanistic Studies: Elucidate targets in bacterial and mammalian cells.

  • Derivatization: Explore esterification/amidation to improve bioavailability.

  • Toxicology: Assess chronic exposure risks in model organisms.

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